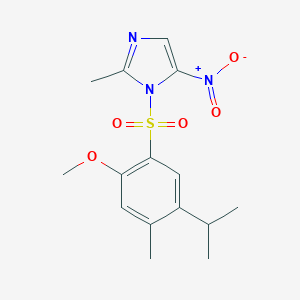
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group attached to an imidazole ring, which is further substituted with nitro, methoxy, and isopropyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the sulfonylation of 5-isopropyl-2-methoxy-4-methylphenyl with a suitable sulfonyl chloride, followed by nitration and subsequent cyclization to form the imidazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve maximum productivity and minimize waste.
化学反応の分析
Types of Reactions
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted imidazole derivatives.
科学的研究の応用
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group may also play a role in modulating the compound’s reactivity and binding affinity to target proteins or enzymes.
類似化合物との比較
Similar Compounds
- **1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine
- **1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)azepane
Uniqueness
Compared to similar compounds, 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, contributes to its potential as a reactive intermediate in various chemical and biological processes.
生物活性
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, commonly referred to as compound 898641-37-7, is a synthetic chemical with potential pharmacological applications. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.
- Molecular Formula : C14H18N4O3S
- Molecular Weight : 353.4 g/mol
- CAS Number : 898641-37-7
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. Notably, it has shown significant activity against both Gram-positive and Gram-negative bacteria.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .
- Biofilm Formation Inhibition : It effectively inhibited biofilm formation in pathogenic isolates, which is crucial for treating chronic infections where biofilms are prevalent .
Anticancer Potential
The compound's anticancer properties have also been evaluated through various assays.
Cytotoxicity Assays
- Cell Lines Tested : It was tested against several cancer cell lines, including Hep-2 and P815.
- IC50 Values : The compound demonstrated significant cytotoxic potential with IC50 values of 3.25 mg/mL against Hep-2 cells and 17.82 mg/mL against P815 cells .
The biological activity of the compound is attributed to its ability to interfere with cellular processes in pathogens and cancer cells.
Antibacterial Mechanism
The sulfonamide group in the compound is believed to disrupt bacterial folate synthesis, which is essential for their growth and replication .
Anticancer Mechanism
The imidazole ring may play a role in inducing apoptosis in cancer cells, although specific pathways remain to be fully elucidated .
Case Studies and Research Findings
特性
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-9(2)12-7-14(13(23-5)6-10(12)3)24(21,22)17-11(4)16-8-15(17)18(19)20/h6-9H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOIACLJUBXJIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














